3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with p-methoxy benzyl amine in the presence of acetic acid and sodium cyanoborohydride in ethanol . This reaction yields the desired product with moderate to high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tetrahydrofuran moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in bacterial cell division or cancer cell proliferation . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl-1H-benzo[d]imidazol-1-yl]ethanone: This compound shares structural similarities and is also studied for its antimicrobial properties.
Tetrahydrofuran cyclic urea derivatives: These compounds are similar in structure and are investigated for their potential as androgen receptor antagonists.
Uniqueness
What sets 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various research applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-29-16-7-4-14(5-8-16)13-25-21(27)18-9-6-15(11-19(18)24-22(25)28)20(26)23-12-17-3-2-10-30-17/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBQHNUIARGWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4CCCO4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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